9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
Description
9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Detection Methods
Metabolic Fate and Major Metabolites The metabolic fate of steroid compounds similar to 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has been studied extensively in animals. Key metabolites identified include C-21 carboxylic acids of the compound and its hydroxy derivatives. These studies help in understanding the drug metabolism and designing better therapeutic strategies (Gordon & Morrison, 1978).
Detection Techniques Advanced techniques have been developed for the detection of structurally similar steroids in biological samples. For instance, a method using chemiluminescence high-performance liquid chromatography has been established for dexamethasone, showcasing the advancements in detecting and quantifying such compounds in biological matrices (Iglesias et al., 1999).
Synthetic Techniques and Structural Analysis
Synthetic Pathways and Structural Modifications Innovative synthetic methods have been employed to create derivatives of similar steroid compounds, focusing on introducing structural modifications to enhance specific properties. These synthetic routes offer insights into the versatility and adaptability of steroid chemistry (Toscano et al., 1977).
Structural Characterization and Modifications Extensive research has been conducted on characterizing the structures of steroid derivatives using various analytical techniques. This includes exploring the creation of novel structural motifs, which are pivotal in medicinal chemistry for developing new therapeutic agents (Noguchi et al., 1968).
Biological Interactions and Effects
Enzymatic Activity and Metabolism Studies have delved into the specific interactions between similar steroids and enzymes, elucidating the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of these compounds. This information is crucial for understanding drug interactions and optimizing therapeutic use (Minato et al., 1999).
Pharmacological Actions and Potency The pharmacological activities, including anti-inflammatory effects, of similar steroid derivatives have been evaluated. These studies are instrumental in drug discovery and development, providing insights into the efficacy and potential therapeutic applications of these compounds (Toscano et al., 1977).
Properties
IUPAC Name |
[2-oxo-2-[(1S,2S,10S,11S,13R,14S,15S,17S)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-13-9-18-17-6-5-15-10-16(26)7-8-23(15,4)24(17)20(29-24)11-22(18,3)21(13)19(27)12-28-14(2)25/h7-8,10,13,17-18,20-21H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRMOSPJNPCGSZ-QNAHPZDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966450 | |
Record name | 16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52092-65-6 | |
Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-16-methyl-, (9β,11β,16α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52092-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9β,11β-epoxy-21-hydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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